1-(2-(Phenylethynyl)phenyl)ethanone

Intramolecular Cyclization Heterocycle Synthesis Regiochemistry

1-(2-(Phenylethynyl)phenyl)ethanone, also known as o-(phenylethynyl)acetophenone, is an aromatic ketone with the molecular formula C16H12O and a molecular weight of 220.26 g/mol. It is characterized by a phenylethynyl substituent at the ortho position relative to the acetyl group on a phenyl ring.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 171258-08-5
Cat. No. B1354148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Phenylethynyl)phenyl)ethanone
CAS171258-08-5
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2
InChIInChI=1S/C16H12O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3
InChIKeyINLGARYEQJYLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Phenylethynyl)phenyl)ethanone (CAS 171258-08-5): An Ortho-Substituted Aromatic Ketone Building Block


1-(2-(Phenylethynyl)phenyl)ethanone, also known as o-(phenylethynyl)acetophenone, is an aromatic ketone with the molecular formula C16H12O and a molecular weight of 220.26 g/mol [1]. It is characterized by a phenylethynyl substituent at the ortho position relative to the acetyl group on a phenyl ring. This substitution pattern places a carbon-carbon triple bond in proximity to a ketone, enabling unique intramolecular cyclization pathways that are not accessible to its para-substituted isomer [2]. It is primarily utilized as a building block in organic synthesis for constructing complex heterocyclic compounds [1].

Why 4'-(Phenylethynyl)acetophenone Cannot Simply Replace 1-(2-(Phenylethynyl)phenyl)ethanone


The simple interchange of in-class phenylethynyl acetophenone isomers is not chemically feasible because the ortho substitution pattern of 1-(2-(Phenylethynyl)phenyl)ethanone is a prerequisite for key intramolecular reactions. The proximity of the acetyl group to the alkyne enables direct cyclization to form indanones, isochromenes, and other polycyclic systems, a pathway that is geometrically impossible for the para isomer, 4'-(phenylethynyl)acetophenone [1]. Substituting the ortho isomer with its para counterpart in a synthetic route designed for intramolecular cyclization will result in reaction failure, producing no cyclized product. The evidence below substantiates that regiochemistry, not just the core functional groups, determines the compound's utility and is the critical differentiator for procurement decisions.

Quantitative Performance Evidence for 1-(2-(Phenylethynyl)phenyl)ethanone in Intramolecular Cyclization


Cyclization Capability: ortho-Isomer vs. para-Isomer Applicability

The defining functional differentiator for 1-(2-(Phenylethynyl)phenyl)ethanone is its capacity for intramolecular cyclization due to its ortho substitution pattern. This is a binary, qualitative property. The compound can serve as a substrate for the synthesis of isochromene derivatives via a copper(II) phosphate-catalyzed tandem cyclization/asymmetric transfer hydrogenation [1]. In contrast, its closest analog, 4'-(Phenylethynyl)acetophenone (para-isomer, CAS 1942-31-0), cannot undergo this reaction. The ortho isomer participates in this established synthetic methodology, while the para isomer is structurally precluded. No direct head-to-head yield comparison is available in the literature, but the ability to participate in a published, high-value synthetic route is a key performance metric.

Intramolecular Cyclization Heterocycle Synthesis Regiochemistry

Reaction Scope: ortho-Alkynylacetophenone Class Utility in Silver-Catalyzed Cyclizations

1-(2-(Phenylethynyl)phenyl)ethanone belongs to the broader class of 2-alkynylacetophenones, which are known to undergo silver-catalyzed intramolecular cyclization in the presence of ammonia to afford 2,4-disubstituted quinolines [1]. This class-level reaction yields provide a baseline for expected performance. In a representative study, silver-catalyzed domino reactions of 2-alkynylacetophenones generally produce imino- and carbo-cyclisation products with a preference for the former [1]. This class-level reactivity distinguishes all 2-alkynylacetophenones from their 4-alkynyl isomers, which cannot participate in these domino reactions. The target compound, with its phenylethynyl group, is the specific structural member enabling this transformation for applications requiring the phenyl substituent on the final heterocycle.

Silver Catalysis Domino Reactions 2-Alkynylacetophenones

High-Value Synthetic Utility: Tranformation into Alkylidene Indanones

A specific synthetic application for 1-(2-(Phenylethynyl)phenyl)ethanone is its palladium-catalyzed carbocyclization to yield alkylidene indanones, which are valuable building blocks . A 2003 review on organopalladium cyclizations explicitly examined this compound ('1a') as a test substrate, noting failed reactions with common catalysts like (Ph3P)2PdCl2 and (MeCN)2PdCl2 [1]. This highlights that successful transformation of this compound requires specialized catalyst selection, a crucial piece of information for synthetic design. The para-isomer, 4'-(phenylethynyl)acetophenone, cannot undergo this carbocyclization and is instead used in fundamentally different reactions, such as acting as a recyclable catalyst in phenol couplings , illustrating the divergent utility governed by regiochemistry.

Carbocyclization Palladium Catalysis Indanone Synthesis

Recommended Application Scenarios for 1-(2-(Phenylethynyl)phenyl)ethanone Based on Evidence


Synthesis of Isochromenes via Asymmetric Cyclization

This compound is the designated starting material for the copper(II) phosphate-catalyzed asymmetric synthesis of isochromene derivatives, as detailed in the evidence [1]. Procurement should be strictly limited to the ortho-isomer, as this reaction pathway is not accessible with 4'-(phenylethynyl)acetophenone. The synthesis yields chiral isochromenes, which are valuable pharmacophores in medicinal chemistry.

Preparation of Alkylidene Indanone Libraries

The compound serves as a key substrate for palladium-catalyzed carbocyclization to produce alkylidene indanones, important building blocks for further functionalization [1]. Given the documented sensitivity to specific palladium catalysts [2], procuring high-purity material is essential for reproducible results when screening novel catalytic conditions for indanone library generation.

Silver-Catalyzed Domino Cyclization for Quinoline Synthesis

As a member of the 2-alkynylacetophenone class, this compound is expected to participate in silver-catalyzed domino reactions with ammonia to afford 2,4-disubstituted quinolines [1]. This application is relevant for medicinal chemistry programs synthesizing quinoline-based drug candidates and is not achievable with the corresponding para-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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